molecular formula C9H17NO2 B13084910 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol

2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol

Cat. No.: B13084910
M. Wt: 171.24 g/mol
InChI Key: CXXIXLFDUIDMMU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is a compound that features a unique structure combining an azetidine ring with a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol can be achieved through several methods. This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges in terms of scope and limitations .

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent aza-Michael addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopentanol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is unique due to its combination of an azetidine ring with a cyclopentanol moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1-methylcyclopentan-1-ol

InChI

InChI=1S/C9H17NO2/c1-9(11)4-2-3-8(9)12-7-5-10-6-7/h7-8,10-11H,2-6H2,1H3

InChI Key

CXXIXLFDUIDMMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1OC2CNC2)O

Origin of Product

United States

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